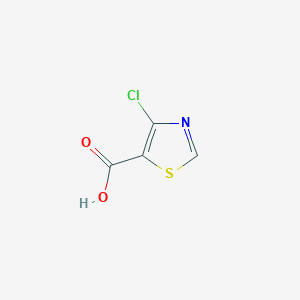

4-クロロ-1,3-チアゾール-5-カルボン酸

説明

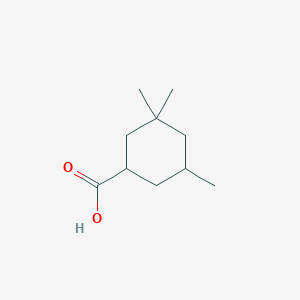

4-Chloro-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S . It is used in laboratory settings .

Synthesis Analysis

Thiazole compounds, including 4-Chloro-1,3-thiazole-5-carboxylic acid, can be synthesized through various methods. For instance, nine different imidazo-thiazole-carboxamides (ITAs) analogs were synthesized when 2,6-dimethylimidazo [2,1-b] thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl) pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN. EDC-HCl was used during the initial phase of synthesis .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The exact mass of 4-Chloro-1,3-thiazole-5-carboxylic acid is 162.9494772 g/mol .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

4-Chloro-1,3-thiazole-5-carboxylic acid has a molecular weight of 163.58 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its topological polar surface area is 78.4 Ų .科学的研究の応用

抗菌作用

4-クロロ-1,3-チアゾール-5-カルボン酸誘導体は、その抗菌作用について研究されています。研究によると、これらの化合物はグラム陰性菌とグラム陽性菌の両方に対して効果的である可能性があります。 例えば、特定の合成化合物は、E. coliとS. aureusに対して良好な活性を示し、抗菌治療薬としての可能性を示唆しています .

抗酸化作用

これらのチアゾール誘導体は、抗酸化作用も示します。研究では、チアゾール基を持つ化合物は、フリーラジカルを捕捉する能力を示しており、これは抗酸化力の尺度です。 一部の化合物は、アスコルビン酸よりも優れたDPPHラジカル捕捉能力を示しており、抗酸化物質としての可能性を示しています .

キサンチンオキシダーゼ阻害

チアゾール-5-カルボン酸誘導体は、強力なキサンチンオキシダーゼ阻害剤として設計・合成されてきました。この酵素はプリン代謝に関与しており、その阻害は痛風や酸化組織損傷などの状態を管理するのに役立ちます。 一部の誘導体は、有意な阻害活性を示しており、プリン代謝に関連する疾患の治療薬開発に役立つ可能性があります .

抗腫瘍活性

チアゾール誘導体の抗腫瘍活性に関する研究が行われており、一部の研究では、これらの化合物は特定の種類の癌細胞に対して効果がある可能性があることを示唆しています。 4-クロロ-1,3-チアゾール-5-カルボン酸のこの文脈における特定のメカニズムと有効性は、抗腫瘍剤としての可能性を判断するためにさらなる調査が必要です .

抗菌活性

抗菌作用に加えて、チアゾール誘導体は、そのより広い抗菌活性について研究されてきました。これには、細菌だけでなく、真菌やウイルスなど、さまざまな病原体に対する潜在的な効果が含まれます。 新規抗菌剤の開発は、薬剤耐性株との闘いにおいて不可欠です .

合成方法

この化合物は、生物活性分子を含むさまざまな有機化合物の合成に使用されてきました。 合成化学におけるその役割は、その反応性と医薬品化学で役立つ安定な構造を形成する能力のために重要です .

作用機序

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, often leading to downstream effects such as cell death .

Pharmacokinetics

Thiazole derivatives are generally known for their bioavailability .

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antimicrobial, antifungal, and antiviral activities .

Action Environment

Thiazole derivatives are generally stable under a variety of conditions .

将来の方向性

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

生化学分析

Biochemical Properties

4-Chloro-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition is crucial as it can lead to reduced production of uric acid, which is beneficial in conditions like gout. Additionally, 4-Chloro-1,3-thiazole-5-carboxylic acid can interact with DNA, potentially affecting gene expression and cellular functions .

Cellular Effects

The effects of 4-Chloro-1,3-thiazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis . This compound also affects the synthesis of neurotransmitters, such as acetylcholine, by interacting with enzymes involved in their production .

Molecular Mechanism

At the molecular level, 4-Chloro-1,3-thiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to xanthine oxidase results in mixed-type inhibition, preventing the enzyme from catalyzing its substrate . Additionally, its interaction with DNA and topoisomerase II leads to the formation of DNA double-strand breaks, which can halt cell proliferation and induce apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-1,3-thiazole-5-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of 4-Chloro-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

4-Chloro-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with xanthine oxidase affects the metabolism of purines, leading to altered levels of metabolites such as uric acid . Additionally, it can influence metabolic flux by modulating the activity of key enzymes in various biochemical pathways .

Transport and Distribution

The transport and distribution of 4-Chloro-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

4-Chloro-1,3-thiazole-5-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

特性

IUPAC Name |

4-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIORVFYHSPLLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622945 | |

| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444909-59-5 | |

| Record name | 4-Chloro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(furan-2-yl)methyl]-2-(4-hydroxypiperidin-1-yl)acetamide](/img/structure/B1370702.png)

![3-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B1370703.png)

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)